N-[4-(acetylamino)phenyl]-2-[3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
This compound features a thieno[3,2-d]pyrimidine-2,4-dione core substituted with a 3,4-dimethylbenzyl group at position 3 and an N-(4-acetamidophenyl)acetamide side chain at position 1. The thienopyrimidine scaffold is widely explored in medicinal chemistry due to its structural mimicry of purine bases, enabling interactions with kinase ATP-binding pockets. Its synthesis likely involves nucleophilic substitution or condensation reactions, analogous to methods described in and .
Properties
Molecular Formula |
C25H24N4O4S |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H24N4O4S/c1-15-4-5-18(12-16(15)2)13-29-24(32)23-21(10-11-34-23)28(25(29)33)14-22(31)27-20-8-6-19(7-9-20)26-17(3)30/h4-12H,13-14H2,1-3H3,(H,26,30)(H,27,31) |
InChI Key |
QWHYADDEJGCBDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC=C(C=C4)NC(=O)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related compounds is provided below, focusing on core scaffolds, substituents, and biological activities.
Table 1: Key Structural and Functional Comparisons
Therapeutic Potential and Limitations
- Advantages: The thienopyrimidine core offers a balance between potency and selectivity, avoiding off-target effects seen with bulkier pyrido-pyrimidines () . Acetamide side chain provides synthetic flexibility for derivatization, as demonstrated in and .
- Limitations :
- High lipophilicity may limit oral bioavailability, necessitating formulation optimization.
- Lack of in vivo data (compared to ’s advanced candidates) requires further preclinical validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
